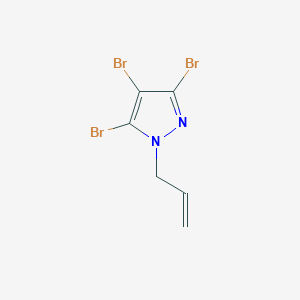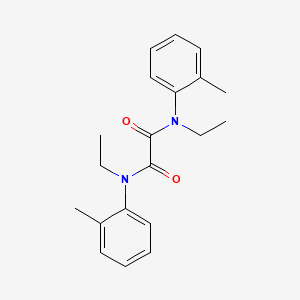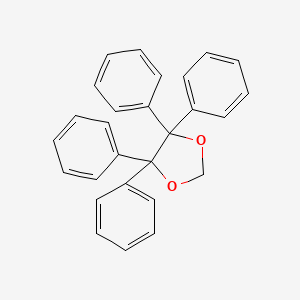![molecular formula C14H11BrN2O B11953119 2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 62871-30-1](/img/structure/B11953119.png)
2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole est un composé chimique appartenant à la classe des dérivés du benzimidazole. Les benzimidazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un atome de brome et un groupe méthoxy liés au cycle phényle, ce qui peut influencer ses propriétés chimiques et ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la 5-bromo-2-méthoxyaniline et l’o-phénylène diamine.
Réaction de cyclisation : L’étape clé implique la cyclisation de ces matières premières en milieu acide pour former le cycle benzimidazole.
Purification : Le produit est ensuite purifié à l’aide de techniques standard telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
En milieu industriel, la synthèse du 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole peut être mise à l’échelle en utilisant des réacteurs à flux continu. Cela permet un meilleur contrôle des conditions de réaction, des rendements plus élevés et une réduction des coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles dans les réactions de substitution.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent le méthylate de sodium, le tert-butylate de potassium et d’autres bases fortes.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment employés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés du benzimidazole substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications de la recherche scientifique
Le 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme échafaudage pour la conception de nouveaux médicaments ayant des activités anticancéreuses, antivirales et antimicrobiennes potentielles.
Études biologiques : Le composé est étudié pour ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Biologie chimique : Les chercheurs utilisent ce composé pour étudier les mécanismes d’action des dérivés du benzimidazole dans les systèmes biologiques.
Applications De Recherche Scientifique
2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: Researchers use this compound to study the mechanisms of action of benzimidazole derivatives in biological systems.
Mécanisme D'action
Le mécanisme d’action du 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs de la surface cellulaire, modulant les voies de transduction du signal et affectant les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(5-Bromo-2-méthoxyphényl)-1H-imidazole
- 2-(5-Bromo-2-méthoxyphényl)-1H-phénanthro[9,10-d]imidazole
- 2-(5-Bromo-2-méthoxyphényl)-1H-pyrrolo[2,3-b]pyridine
Unicité
Le 2-(5-Bromo-2-méthoxyphényl)-1H-benzo[d]imidazole est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois d’un atome de brome et d’un groupe méthoxy sur le cycle phényle peut améliorer ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la découverte et le développement de médicaments.
Propriétés
Numéro CAS |
62871-30-1 |
|---|---|
Formule moléculaire |
C14H11BrN2O |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
2-(5-bromo-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |
Clé InChI |
RYGBMZVMGAJTCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)




![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)



